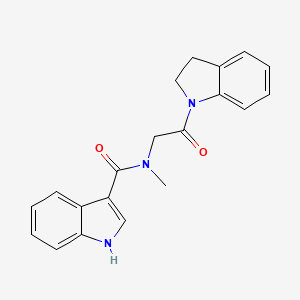

N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-22(20(25)16-12-21-17-8-4-3-7-15(16)17)13-19(24)23-11-10-14-6-2-5-9-18(14)23/h2-9,12,21H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBXYFYRKZDZPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC2=CC=CC=C21)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Indolin-1-yl Intermediate: The initial step involves the preparation of the indolin-1-yl intermediate through a cyclization reaction of an appropriate precursor.

Acylation Reaction: The indolin-1-yl intermediate is then subjected to an acylation reaction with an acyl chloride or anhydride to form the N-(2-(indolin-1-yl)-2-oxoethyl) intermediate.

Coupling with Indole-3-carboxamide: The final step involves coupling the N-(2-(indolin-1-yl)-2-oxoethyl) intermediate with N-methyl-1H-indole-3-carboxamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a neuroprotective agent and its ability to interact with biological targets like enzymes and receptors.

Medicine: Explored for its potential therapeutic effects in treating conditions such as ischemic stroke and cancer.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects. In the context of neuroprotection, it may interact with NMDA receptors, reducing excitotoxicity and promoting cell survival.

Comparison with Similar Compounds

Below is a detailed comparison with key analogs from diverse sources:

Structural Features and Substituent Effects

Key Observations :

- Core Scaffold Differences: The target compound’s indole-indoline hybrid contrasts with quinoline-based analogs (e.g., EP3222620B1) and pyrazole derivatives (e.g., 4a), which may alter target selectivity .

- Substituent Impact: The methyl group on the acetamide bridge in the target compound could enhance metabolic stability compared to unsubstituted analogs like HIP-1 . Piperidin-4-ylidene or pyridin-4-ylidene groups in patent compounds (e.g., EP3222620B1, EXAMPLE 79) improve solubility via polar interactions, a feature absent in the target compound .

Physicochemical Properties

- Molecular Weight : Patent compounds (e.g., EXAMPLE 79, M+1 = 602) exceed typical drug-like thresholds (~500 Da), whereas the target compound’s smaller size (assuming <500 Da) may improve bioavailability .

Biological Activity

N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide, a compound derived from indole structures, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C_{18}H_{18}N_{2}O_{2}

- Molecular Weight : 298.35 g/mol

This compound exhibits its biological effects primarily through the following mechanisms:

- NMDA Receptor Modulation : The compound interacts with N-methyl-D-aspartic acid (NMDA) receptors, specifically the GluN2B subtype, which is crucial for synaptic plasticity and memory function. This interaction suggests a neuroprotective role, particularly in conditions like ischemic stroke.

- Anti-inflammatory Activity : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to its neuroprotective effects against oxidative stress-induced cell death .

Biological Activities

The compound has demonstrated various biological activities that underline its therapeutic potential:

Neuroprotective Effects

In vitro studies have shown that this compound protects neuronal cells from oxidative stress. For example, it has been observed to reduce H₂O₂-induced apoptosis in RAW 264.7 cells, highlighting its potential in treating neurodegenerative diseases.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of tumor growth in xenograft models .

Study 1: Neuroprotection in Ischemic Models

A study conducted on mice subjected to ischemic stroke demonstrated that administration of the compound significantly improved neurological outcomes. The compound reduced infarct size and improved behavioral scores compared to control groups, indicating its potential as a therapeutic agent for stroke recovery.

Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on inflammatory responses, this compound was shown to inhibit NF-kB signaling pathways. This inhibition led to decreased levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.